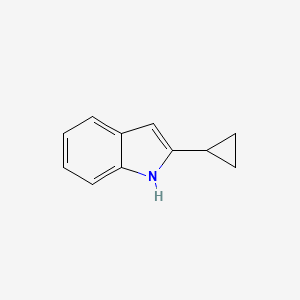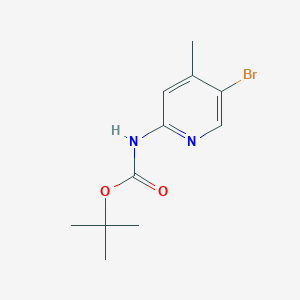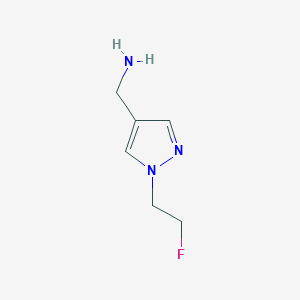
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)acetamide, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Anti-inflammatory Applications
2-(1,3-dioxoisoindolin-2-yl)acetamido derivatives have been synthesized and evaluated for their anti-inflammatory activity through in vitro and in vivo models. These compounds demonstrated significant anti-inflammatory effects, comparable to standard treatments, and were further analyzed through molecular docking studies to understand their binding affinity towards human serum albumin, providing insight into their potential mechanisms of action (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Potential
A series of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives have been designed and synthesized with a focus on their potential as anticonvulsant agents. These compounds underwent evaluation for anticonvulsant activity and CNS depressant activities in mice, showing promising results against maximal electroshock seizure (MES) test indicative of their ability to inhibit seizure spread (Nikalje, Khan, & Ghodke, 2011).
Structural Aspects and Properties
The structural aspects and properties of amide containing isoquinoline derivatives, including their ability to form gels and crystalline salts upon treatment with mineral acids, have been investigated. These studies have implications for the development of new materials with specific physical and chemical properties (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Applications
The antimicrobial potential of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives has been explored, with some compounds displaying promising antibacterial and antifungal activities against various pathogenic microorganisms. This highlights the potential of these derivatives as leads for the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Antidepressant Effects
A new series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives have been synthesized and assessed for their antidepressant activity in the forced swimming test (FST) model. Several compounds exhibited potent antidepressant-like activity, highlighting their potential in treating depressive disorders (Zhen, Peng, Zhao, Han, Jin, & Guan, 2015).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(1-thiophen-2-ylcyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-18(13-23-19(25)15-7-2-3-8-16(15)20(23)26)22-14-21(10-4-1-5-11-21)17-9-6-12-27-17/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPOTXWENOMBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2700490.png)


![2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2700500.png)

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700504.png)

![5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2700506.png)
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)


![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)
![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2700511.png)
![2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2700512.png)